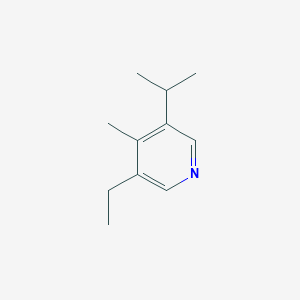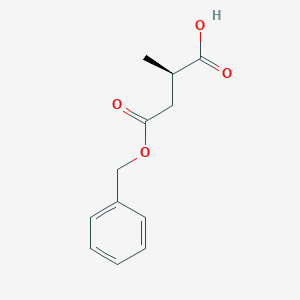
1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose is a chemical compound extensively employed in the biomedical industry. It exhibits intricate bioactive properties that are precise to certain molecular targets. This multifaceted compound offers unprecedented prospects for therapeutic interventions and holds promise as an indispensable probe in the ever-evolving landscape of drug discovery and development initiatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose typically involves the protection of hydroxyl groups followed by chlorination. The reaction conditions often include the use of reagents such as thionyl chloride or oxalyl chloride in the presence of a base like pyridine. The process involves multiple steps, including the protection of hydroxyl groups with benzoyl chloride and subsequent chlorination to introduce the chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding alcohol and hydrochloric acid.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Hydrolysis: Acidic or basic conditions, often using water or aqueous solutions.
Oxidation/Reduction: Reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
Substitution: Formation of substituted derivatives, such as azides or amines.
Hydrolysis: Formation of the corresponding alcohol and hydrochloric acid.
Oxidation/Reduction: Formation of oxidized or reduced derivatives, depending on the reagents used.
Applications De Recherche Scientifique
1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of nucleosides and nucleotides.
Medicine: Investigated for its potential therapeutic properties, particularly in antiviral and anticancer research.
Industry: Utilized in the production of pharmaceuticals and other bioactive compounds
Mécanisme D'action
The mechanism of action of 1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its bioactive effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis-o-(4-chlorobenzoyl)-2-deoxy-D-erythro-pentofuranosyl chloride
- 4-Amino-1-[3,5-bis-o-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one
- 3,5-Bis-o-(4-chlorobenzoyl)-2-C-methyl-D-ribofuranose
Uniqueness
1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose is unique due to its specific bioactive properties and its ability to serve as a versatile building block in synthetic chemistry. Its chlorinated benzoyl groups provide distinct reactivity patterns, making it valuable for various applications in drug discovery and development.
Propriétés
Numéro CAS |
21740-23-8 |
|---|---|
Formule moléculaire |
C19H15Cl3O5 |
Poids moléculaire |
429.7 g/mol |
Nom IUPAC |
[(2S,3R,5R)-5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C19H15Cl3O5/c20-13-5-1-11(2-6-13)18(23)25-10-16-15(9-17(22)26-16)27-19(24)12-3-7-14(21)8-4-12/h1-8,15-17H,9-10H2/t15-,16+,17+/m1/s1 |
Clé InChI |
QEHCZULNFYDPPL-IKGGRYGDSA-N |
SMILES |
C1C(C(OC1Cl)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
SMILES isomérique |
C1[C@H]([C@@H](O[C@@H]1Cl)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1C(C(OC1Cl)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Key on ui other cas no. |
21740-23-8 |
Pictogrammes |
Irritant |
Synonymes |
2-Deoxy-α-D-erythro-pentofuranosyl Chloride 3,5-Bis(4-chlorobenzoate); 1-Chloro-2-deoxy-3,5-O-bis(p-chlorobenzoyl)-α-D-erythro-pentofuranose; 3,5-Bis(4-chlorobenzoyl)-2-deoxy-.alpha.-D-ribofuranosyl Chloride; NSC 140594; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B139421.png)










